molecular formula C8H5N3O4 B1300052 5-Nitro-1H-indazole-7-carboxylic acid CAS No. 883290-89-9

5-Nitro-1H-indazole-7-carboxylic acid

Cat. No.: B1300052
CAS No.: 883290-89-9
M. Wt: 207.14 g/mol
InChI Key: NQJHZWSGEIJEDP-UHFFFAOYSA-N
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Description

5-Nitro-1H-indazole-7-carboxylic acid, also known as NI-7, is a synthetic organic compound with a molecular formula of C7H4N2O4. This compound is a derivative of indazole, which is a heterocyclic aromatic organic compound. NI-7 is a versatile compound and has been used in a variety of scientific research applications.

Scientific Research Applications

Chemical Synthesis and Intermediate Formation

5-Nitro-1H-indazole derivatives are pivotal in medicinal chemistry, especially as kinase inhibitors. The derivatives like 1H-indazole-3-carboxaldehydes serve as key intermediates for synthesizing polyfunctionalized 3-substituted indazoles, offering a pathway for converting indoles into indazole derivatives under mild conditions (Chevalier et al., 2018). Furthermore, the nitration and reduction processes of 5-nitro-1H-indazole lead to significant compounds like 1-methyl-1H-indazole-6-amine, which, through subsequent chemical reactions, can yield various structurally and biologically significant molecules (El’chaninov et al., 2018).

Crystallography and Structural Insights

The crystal structure of 7-nitro-1H-indazole, closely related to 5-nitro-1H-indazole-7-carboxylic acid, has been studied for its potential as a nitric oxide synthase inhibitor. The structure reveals an intramolecular hydrogen bond, highlighting intricate details about the molecular interactions and packing in the crystal form (Sopková-de Oliveira Santos et al., 2000).

Role in Photocleavage and Photochemistry

1-Acyl-7-nitroindolines, closely related to this compound, play a significant role as photolabile precursors of carboxylic acids. They are particularly efficient in the photorelease of neuroactive amino acids. Studies have shown that substituents like 4-methoxy can significantly improve photolysis efficiency, a process crucial in photochemistry and photopharmacology (Papageorgiou & Corrie, 2000).

Inhibition of Nitric Oxide Synthase

Derivatives of this compound have been identified as potent inhibitors of nitric oxide synthases (NOS), with specific compounds showing selectivity towards neuronal NOS over inducible NOS. This property is crucial in understanding the therapeutic potential of these compounds in various neurological and inflammatory disorders (Cottyn et al., 2008).

Catalytic and Nanocatalytic Applications

Recent studies have explored the use of derivatives of 5-Nitro-1H-indazole in catalytic processes, particularly employing Pyrrole-2-carboxylic acid functionalized Fe3O4 nanoparticles. These compounds have demonstrated catalytic activity in synthesizing new heterocyclic systems and have shown moderate antibacterial activity against various strains, indicating their potential in green chemistry and medicinal applications (Poormirzaei, 2020).

Safety and Hazards

The safety data sheet for a similar compound, “1H-Indazole-7-carboxylic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Although this data is not specific to “5-Nitro-1H-indazole-7-carboxylic acid”, it suggests that similar precautions should be taken when handling this compound.

Biochemical Analysis

Biochemical Properties

5-Nitro-1H-indazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can interact with nitric oxide synthase, affecting the production of nitric oxide, a crucial signaling molecule in various physiological processes . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other related conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting COX-2, it reduces the production of pro-inflammatory mediators such as prostaglandins . This inhibition can lead to decreased inflammation and pain. Furthermore, its interaction with nitric oxide synthase can modulate nitric oxide levels, impacting various cellular functions, including vasodilation and immune response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX-2 and nitric oxide synthase, inhibiting their activity . This binding prevents the enzymes from catalyzing their respective reactions, leading to reduced production of inflammatory mediators and nitric oxide. Additionally, the compound can influence gene expression by modulating transcription factors and signaling pathways involved in inflammation and immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can be significant. Prolonged exposure to the compound can lead to sustained inhibition of COX-2 and nitric oxide synthase, resulting in prolonged anti-inflammatory and immunomodulatory effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory and analgesic effects without significant toxicity . At higher doses, it can cause adverse effects, including gastrointestinal irritation and hepatotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes reduction and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into various metabolites that are excreted through the urine . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it interacts with enzymes and other biomolecules . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-nitro-1H-indazole-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)6-2-5(11(14)15)1-4-3-9-10-7(4)6/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQJHZWSGEIJEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362578
Record name 5-Nitro-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883290-89-9
Record name 5-Nitro-1H-indazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40362578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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